molecular formula C8H5F4NO B13114182 1-(5-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one

1-(5-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one

Cat. No.: B13114182
M. Wt: 207.12 g/mol
InChI Key: ZZHPPHKSAKKCSC-UHFFFAOYSA-N
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Description

1-(5-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one is a fluorinated pyridine derivative. This compound is notable for its unique structure, which includes both fluoro and trifluoromethyl groups attached to a pyridine ring. These functional groups impart distinct chemical and physical properties, making the compound valuable in various scientific and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(5-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to desired biological effects .

Comparison with Similar Compounds

  • 1-(5-(Trifluoromethyl)pyridin-3-yl)ethan-1-one
  • 1-(6-(Trifluoromethyl)pyridin-3-yl)ethan-1-one
  • 1-(5/6-Fluoropyridin-3-yl)ethan-1-one

Uniqueness: 1-(5-Fluoro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one is unique due to the simultaneous presence of both fluoro and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making the compound more reactive and selective in various chemical reactions compared to its analogs .

Properties

Molecular Formula

C8H5F4NO

Molecular Weight

207.12 g/mol

IUPAC Name

1-[5-fluoro-6-(trifluoromethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H5F4NO/c1-4(14)5-2-6(9)7(13-3-5)8(10,11)12/h2-3H,1H3

InChI Key

ZZHPPHKSAKKCSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)C(F)(F)F)F

Origin of Product

United States

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